4-Cyclopropoxy-2-(methylamino)benzenesulfonamide
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Overview
Description
4-Cyclopropoxy-2-(methylamino)benzenesulfonamide is a chemical compound with the molecular formula C10H14N2O3S and a molecular weight of 242.29 g/mol . This compound is part of the benzenesulfonamide family, which is known for its diverse applications in medicinal chemistry and industrial processes.
Preparation Methods
The synthesis of 4-Cyclopropoxy-2-(methylamino)benzenesulfonamide typically involves the reaction of cyclopropyl alcohol with 2-(methylamino)benzenesulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
4-Cyclopropoxy-2-(methylamino)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Scientific Research Applications
4-Cyclopropoxy-2-(methylamino)benzenesulfonamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-2-(methylamino)benzenesulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
4-Cyclopropoxy-2-(methylamino)benzenesulfonamide can be compared with other benzenesulfonamide derivatives:
4-Methylamino-Benzenesulfonamide: Similar in structure but lacks the cyclopropoxy group, which may affect its biological activity and chemical properties.
2-Cyclopropoxy-3-(methylamino)benzenesulfonamide: Another isomer with a different position of the cyclopropoxy group, which can lead to different reactivity and applications.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H14N2O3S |
---|---|
Molecular Weight |
242.30 g/mol |
IUPAC Name |
4-cyclopropyloxy-2-(methylamino)benzenesulfonamide |
InChI |
InChI=1S/C10H14N2O3S/c1-12-9-6-8(15-7-2-3-7)4-5-10(9)16(11,13)14/h4-7,12H,2-3H2,1H3,(H2,11,13,14) |
InChI Key |
JTVJANGWYWZEAU-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=CC(=C1)OC2CC2)S(=O)(=O)N |
Origin of Product |
United States |
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